2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
“2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is a specialty product used for proteomics research . It has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.69 .
Molecular Structure Analysis
The molecular structure of “2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is represented by the formula C12H11ClN2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” include a melting point of 256 °C, a predicted boiling point of 391.2±30.0 °C, and a predicted density of 1.262±0.06 g/cm3 .Scientific Research Applications
Molecular Interaction Modeling
A study investigated the molecular interactions of pyrazole derivatives, including 5-(3,5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid, against bacterial DNA gyrase. Synthesized pyrazole derivatives were tested for antimicrobial activities against various bacterial and fungal strains, showing agreement with docking results (Shubhangi et al., 2019).
Metallomacrocyclic Complex Synthesis
Research on new 3,5-dimethylpyrazolic hybrid ligands included the synthesis of complexes with palladium(II), utilizing derivatives like 1,3-bis[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene. These complexes were characterized to understand their structural and electronic properties (Guerrero et al., 2008).
Optical Nonlinearity Studies
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds related to 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid, were synthesized and studied for their optical nonlinearity, showing potential for optical limiting applications (Chandrakantha et al., 2013).
Crystal Structure Analysis
The crystal structure of a compound containing 3,5-dimethylpyrazole was analyzed, revealing how components like 2-hydroxy-5-(phenyldiazenyl)benzoic acid interact in the crystal, forming clusters stabilized by various hydrogen bonds (Xu et al., 2011).
Non-Classical Transformation in Organic Chemistry
A study on the transformation of benzendiazonium hydrogen sulfates, including compounds related to 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylbenzamide, revealed insights into non-classical reactions and product formation in organic synthesis (Maggio et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “2-Chlorobenzoic acid”, indicates that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
properties
IUPAC Name |
2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-5-8(2)15(14-7)9-3-4-11(13)10(6-9)12(16)17/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKBUZDJCBEAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355582 | |
Record name | 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803828 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
401827-60-9 | |
Record name | 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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